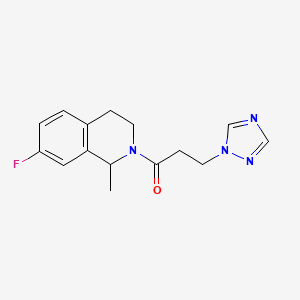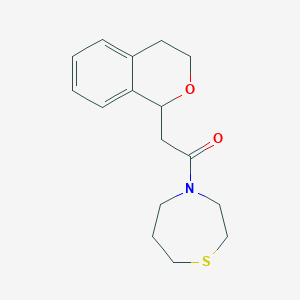![molecular formula C19H22N2O B7594481 1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone, also known as DMPE or DMPEA, is a chemical compound that belongs to the class of psychoactive substances. It is structurally similar to cathinone and amphetamine and is classified as a designer drug. DMPE has been shown to have stimulant-like effects on the central nervous system, and it has been found in various products marketed as "legal highs" or "research chemicals."
Mecanismo De Acción
The exact mechanism of action of 1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in a range of effects, including euphoria, increased alertness, and increased heart rate.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased heart rate, and increased blood pressure. It has also been shown to have anxiogenic effects, which can lead to feelings of anxiety and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone has several advantages as a research tool, including its availability and relatively low cost. It can also be used as a reference compound for the development of new analytical methods for the detection of designer drugs. However, its psychoactive effects and potential for abuse limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone. One area of interest is the development of new analytical methods for the detection of designer drugs, including this compound. Another area of interest is the study of the long-term effects of this compound use, including its potential for addiction and other adverse health effects. Finally, there is a need for further research into the mechanisms of action of this compound and other psychoactive substances, which could lead to the development of new treatments for addiction and other psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone involves the reaction of 3,5-dimethylphenylacetonitrile with pyrrolidine and 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone has been used in scientific research as a tool to study the mechanisms of action of psychoactive substances. It has been shown to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has also been used as a reference compound to compare the effects of other designer drugs and to develop new analytical methods for their detection.
Propiedades
IUPAC Name |
1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-9-15(2)11-17(10-14)18-6-4-8-21(18)19(22)12-16-5-3-7-20-13-16/h3,5,7,9-11,13,18H,4,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFRRZLIQFHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2C(=O)CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)